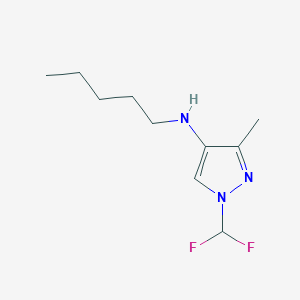

1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15759297

Molecular Formula: C10H17F2N3

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17F2N3 |

|---|---|

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H17F2N3/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2/h7,10,13H,3-6H2,1-2H3 |

| Standard InChI Key | HPFDXRQVDKPNLV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC1=CN(N=C1C)C(F)F |

Introduction

Structural and Molecular Characteristics

The molecular framework of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted at positions 1, 3, and 4. Position 1 bears a difluoromethyl group (-CFH), position 3 contains a methyl group (-CH), and position 4 is functionalized with an N-pentylamine moiety (-NH-CH). This configuration confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Molecular Formula: CHFN

Molecular Weight: 218.26 g/mol

SMILES Notation: CC1=NN(C(=C1N)C(F)F)CCCCCC

Comparative analysis with structurally related compounds, such as 1-(difluoromethyl)-3-methylpyrazol-4-amine hydrochloride (CID 50896569), reveals that the addition of the pentyl chain enhances lipophilicity, as evidenced by the increased carbon-to-heteroatom ratio . This modification likely improves membrane permeability, a critical factor in bioactive compound design .

Synthetic Methodologies

The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine can be extrapolated from patented pyrazole production workflows, particularly WO2014120397A1, which outlines a four-step process for analogous esters :

Step 1: Claisen Condensation

Alkyl difluoroacetate undergoes base-mediated condensation to form an enolate salt. For this compound, ethyl difluoroacetate reacts with sodium ethoxide in toluene, yielding sodium ethyl difluoroacetoacetate :

Step 2: Acidification with Carbonic Acid

The enolate is treated with CO and HO under controlled pressure (0.1–2 kg/cm) to generate the free β-keto ester. This step achieves 75–80% yield after fractional distillation .

Step 3: Orthoester Coupling

The β-keto ester reacts with triethyl orthoformate in acetic anhydride, forming an alkoxymethylene intermediate. This reaction proceeds via nucleophilic acyl substitution :

Step 4: Ring Closure with N-Pentylamine

The critical divergence from literature protocols involves substituting methylhydrazine with pentylamine. In a biphasic system (toluene/water), the intermediate reacts with pentylamine in the presence of KCO at 0–5°C. Weak base conditions minimize regiochemical byproducts, favoring the desired 1,4-disubstituted pyrazole .

Optimization Challenges:

-

Regioselectivity: Weak bases (e.g., KCO) suppress formation of the 1,5-regioisomer, which is prevalent under strong base conditions .

-

Purification: Sequential solvent extraction (ethyl acetate) followed by recrystallization from toluene/petroleum ether achieves >99% purity .

Physicochemical Properties

While direct data for the title compound remains unpublished, inferences from analogs permit reasonable estimations:

The pentyl chain induces a 0.5–0.7 logP increase compared to methyl or phenyl analogs, enhancing hydrophobic interactions in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume